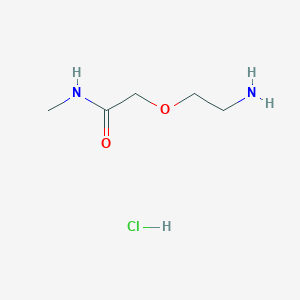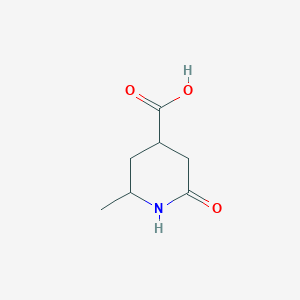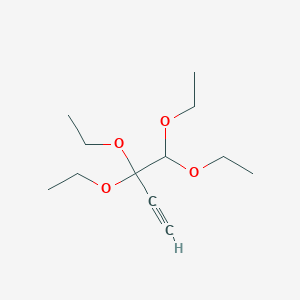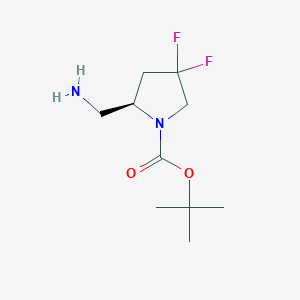![molecular formula C9H10ClNO2 B1448222 Acide 5H,6H,7H-cyclopenta[b]pyridin-7-carboxylique chlorhydrate CAS No. 1610919-99-7](/img/structure/B1448222.png)
Acide 5H,6H,7H-cyclopenta[b]pyridin-7-carboxylique chlorhydrate
Vue d'ensemble
Description
5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject for studies in chemistry, biology, and industrial applications.
Applications De Recherche Scientifique
5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds. In biology, it has been studied for its potential as an inhibitor in various biochemical pathways. In medicine, this compound is explored for its potential therapeutic properties, including its role as an inhibitor of protein kinase FGFR1 . In industry, it is used as a corrosion inhibitor for carbon steel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride can be achieved through several methods. One notable method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium alkoxide solutions, Mn(OTf)2, and t-BuOOH. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride include various substituted pyridine derivatives, which have significant applications in different fields of research.
Mécanisme D'action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride involves
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHDQRGFQZMFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)



![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448151.png)




![{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448160.png)
